3-(2-Hydroxy-5-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylacetic acid with formaldehyde, followed by hydroxylation and methylation reactions. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are often subjected to high temperatures and pressures to increase the reaction rates and yields. The purification of the final product is usually carried out through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-Keto-5-methylphenyl)propanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(2-Methylphenyl)propanoic acid: Lacks the hydroxyl group, making it less polar.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group, adding different chemical properties.
Uniqueness
3-(2-Hydroxy-5-methylphenyl)propanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChI Key |
JYYUTXURRVQGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.